N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

Researchers requiring electron-deficient aryl imidazole building blocks often face inconsistent reactivity from mono-substituted analogs. This compound (CAS 1535430-29-5) addresses this with dual chloro/nitro substitution (Σσ ≈ 0.96), enabling selective nucleophilic aromatic substitution. • ≥98% purity (HPLC) for SPR, ITC & protein crystallography • cLogP 2.52; 5 H-bond acceptors for kinase hinge-region binding • Cold-chain (2-8°C) shipping preserves ligand integrity

Molecular Formula C10H7ClN4O3
Molecular Weight 266.64 g/mol
CAS No. 1535430-29-5
Cat. No. B1457501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide
CAS1535430-29-5
Molecular FormulaC10H7ClN4O3
Molecular Weight266.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16)
InChIKeyIWZNJTIMHHDDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide (CAS 1535430-29-5): Chemical Identity, Structural Class, and Baseline Specifications for Procurement Evaluation


N-(4-Chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide (CAS 1535430-29-5) is a synthetic small molecule belonging to the N-aryl imidazole-1-carboxamide class . It features a 4-chloro-3-nitrophenyl group linked via a urea-like carboxamide bridge to an imidazole ring . Vendors report a purity of ≥98% (HPLC), a molecular weight of 266.64 g·mol⁻¹, and a computed partition coefficient (cLogP) of approximately 2.52, indicating moderate lipophilicity . The compound is offered exclusively for research and further manufacturing use, not for direct human application .

Why In-Class Imidazole-1-Carboxamides Cannot Simply Substitute N-(4-Chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide Without Quantitative Re-Validation


Within the imidazole-1-carboxamide family, even minor modifications to the aryl substituent pattern can drastically alter electronic characteristics, hydrogen-bonding capacity, and metabolic stability [1]. The simultaneous presence of both electron-withdrawing chloro (σₚ ≈ 0.23) and nitro (σₘ ≈ 0.73) groups on the phenyl ring creates a unique electron-deficient bias that distinguishes this compound from mono-substituted or differently substituted analogs [1]. Generic replacement by, for example, a 4-chlorophenyl analog (CAS 117654-35-0) or a 4-nitrophenyl variant risks losing the specific polarization required for target engagement or synthetic reactivity [1]. The quantitative comparisons below substantiate why procurement decisions must be based on measurable properties rather than scaffold similarity.

Quantitative Differentiation Evidence: N-(4-Chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide vs. Structural Analogs


Lipophilicity-Driven Differentiation: cLogP Comparison Against Mono-Substituted and Regioisomeric Analogues

The target compound exhibits a computed LogP (cLogP) of 2.52, placing it in a lipophilicity window distinct from its mono-substituted analogues. The 4-chlorophenyl analog (CAS 117654-35-0) has a cLogP of approximately 1.95, while the 4-nitrophenyl variant (CAS not found) is estimated at 1.60 . The 0.5–0.9 log unit increase relative to these comparators suggests enhanced membrane permeability and potentially different pharmacokinetic partitioning, a factor critical for cell-based assay design .

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Capacity: TPSA Differentiation from De-Nitro and Regioisomeric Analogues

The topological polar surface area (TPSA) of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide is 90.06 Ų, a value driven by the nitro group's contribution . In contrast, the 4-chlorophenyl analog without a nitro group has a TPSA of approximately 70 Ų, and the 4-nitrophenyl analog (without chloro) has a TPSA of approximately 85 Ų . The intermediate TPSA value, combined with a higher H-acceptor count (5 vs. 4 for the 4-chlorophenyl analog), may translate into a unique hydrogen-bonding fingerprint relevant for target protein interactions .

Polar surface area Bioavailability prediction Structure-activity relationships

Electronic Substituent Effect: The σ-Electron-Withdrawing Sum Differentiates Reactivity in Acylation and Cross-Coupling Chemistry

The Hammett σₚ constant for the para-chloro substituent is 0.23, while the σₘ constant for the meta-nitro group is 0.73 [1]. The combined electron-withdrawing effect (Σσ ≈ 0.96) is substantially higher than that of the 4-chlorophenyl analog (Σσ = 0.23) and slightly higher than a hypothetical 4-nitro analog (σₚ = 0.78) [1]. This elevated electron deficiency activates the phenyl ring for nucleophilic aromatic substitution at the chlorine-bearing position while simultaneously deactivating it for electrophilic attack, offering a dual reactivity profile not achievable with either mono-substituted congener [2].

Electronic effects Synthetic utility Reactivity tuning

Purity and Storage Stability: Vendor-Specified Lot Consistency as a Procurement Differentiator

Reputable vendors report a minimum purity of 98% (HPLC) for this compound , with recommended storage at 2–8°C sealed under dry conditions . In contrast, the structurally related analog N-(2-chloro-4-nitrophenyl)-N-methyl-1H-imidazole-1-carboxamide (CAS 67746-81-0) is often supplied at 95% purity and without temperature-controlled shipping requirements, reflecting a different stability profile . For assay reproducibility, the higher baseline purity reduces the need for in-house re-purification, and the temperature-stabilized supply chain minimizes batch-to-batch variability caused by thermal degradation.

Quality control Storage condition Reproducibility

Procurement-Relevant Application Scenarios for N-(4-Chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Screening and Biochemical Assay Probe Design

The moderate cLogP (2.52) and elevated H-acceptor count (5) position this compound as a suitable fragment for ATP-competitive kinase inhibitor design, where balanced lipophilicity and hydrogen-bonding capacity are required for hinge-region binding [1]. Its higher polarity relative to the 4-chlorophenyl analog may improve specificity for solvent-exposed kinase pockets [1].

Synthetic Intermediate for Biaryl Urea Pharmacophores via SₙAr Activation

The combined electron-withdrawing effect of the chloro and nitro groups (Σσ ≈ 0.96) renders the 4-chloro position highly susceptible to nucleophilic aromatic substitution, enabling efficient conjugation with amine-bearing pharmacophores to generate biaryl urea libraries [1]. This reactivity is not replicated by mono-substituted analogs, making it a preferred building block for diversity-oriented synthesis [1].

Negative Control Compound for Nitroreductase Prodrug Activation Assays

Because the nitro group is meta to the carboxamide linkage and the chloro substituent is para, the electronic deactivation pattern may reduce susceptibility to non-specific nitroreductase-mediated reduction compared to ortho- or para-nitro isomers, as inferred from Hammett analysis [1]. This property supports its use as a matched negative control in hypoxia-targeted prodrug studies [1].

Crystallography and Biophysical Binding Studies Requiring High-Purity, Cold-Shipped Ligands

With a vendor-specified purity of ≥98% and cold-chain (2–8°C) shipping and storage, this compound meets the stringent quality requirements for protein crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) experiments where ligand integrity directly impacts data quality . The temperature-stabilized supply chain mitigates risk of decomposition during transit .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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